Cinnamylboronic acid
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Overview
Description
Cinnamylboronic acid is an organoboron compound that features a cinnamyl group attached to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamylboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between cinnamyl halides and boronic acid derivatives. For example, the reaction of cinnamyl bromide with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cinnamylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cinnamyl alcohol or cinnamaldehyde.
Reduction: Reduction reactions can convert it into cinnamyl derivatives with different functional groups.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or copper catalysts are frequently employed in substitution reactions, with bases like potassium carbonate or cesium fluoride.
Major Products Formed
Oxidation: Cinnamyl alcohol, cinnamaldehyde.
Reduction: Various cinnamyl derivatives.
Substitution: Substituted cinnamyl compounds with different functional groups.
Scientific Research Applications
Cinnamylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of cinnamylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Allylboronic acid
- Vinylboronic acid
Uniqueness
Cinnamylboronic acid is unique due to its cinnamyl group, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C9H11BO2 |
---|---|
Molecular Weight |
162.00 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl]boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+ |
InChI Key |
LQXJHYLAKVFVCZ-QPJJXVBHSA-N |
Isomeric SMILES |
B(C/C=C/C1=CC=CC=C1)(O)O |
Canonical SMILES |
B(CC=CC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
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